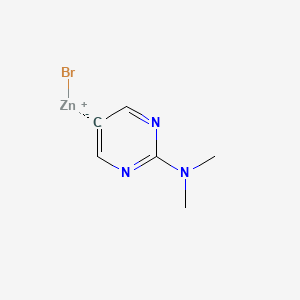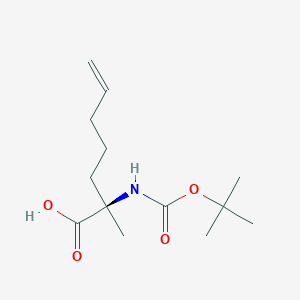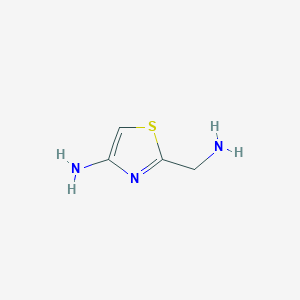
2-(Aminomethyl)thiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)thiazol-4-amine is a heterocyclic compound featuring a thiazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)thiazol-4-amine can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of thiourea with an alpha-halo ketone . This method is widely used due to its simplicity and efficiency. The reaction typically requires mild conditions and can be carried out in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)thiazol-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)thiazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as an inhibitor of cyclin-dependent kinase 5, which plays a crucial role in the progression of neurodegenerative diseases . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(Aminomethyl)thiazol-4-amine can be compared with other thiazole derivatives such as:
2-Aminothiazole: Similar in structure but lacks the aminomethyl group, which can affect its reactivity and biological activity.
4-Methylthiazole: Contains a methyl group instead of an aminomethyl group, leading to different chemical properties and applications.
The unique aminomethyl group in this compound provides it with distinct chemical reactivity and potential for specific applications, particularly in medicinal chemistry.
Propriétés
Formule moléculaire |
C4H7N3S |
|---|---|
Poids moléculaire |
129.19 g/mol |
Nom IUPAC |
2-(aminomethyl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C4H7N3S/c5-1-4-7-3(6)2-8-4/h2H,1,5-6H2 |
Clé InChI |
XWCKJAQVFATCCI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


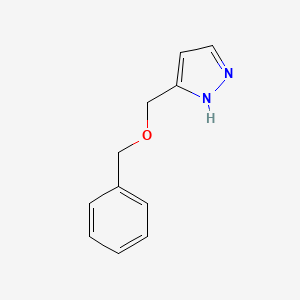
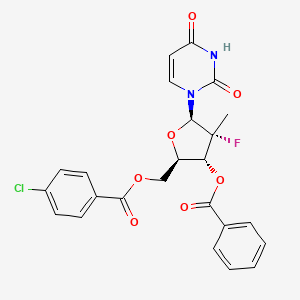
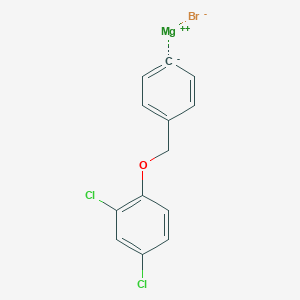
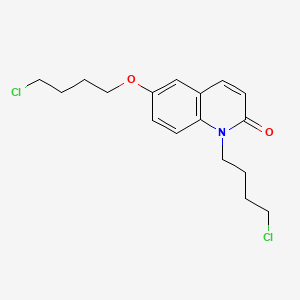


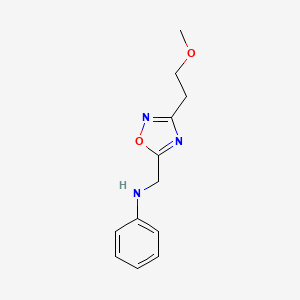
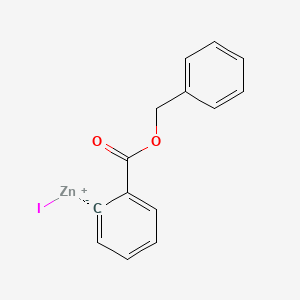
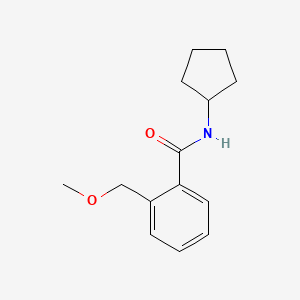
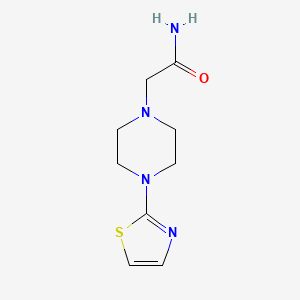
![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)
